2,2-difluoro-4-methylpentan-1-ol
Description
2,2-Difluoro-4-methylpentan-1-ol is a fluorinated secondary alcohol with the molecular formula C₆H₁₂F₂O. Its structure features a hydroxyl group at the terminal carbon (C1), two fluorine atoms at C2, and a methyl branch at C2. The presence of fluorine atoms significantly influences its physicochemical properties, including acidity, boiling point, and solubility, due to fluorine’s high electronegativity and small atomic radius. Fluorinated alcohols like this compound are of interest in pharmaceuticals, agrochemicals, and materials science, where subtle structural modifications can drastically alter reactivity and performance .
Properties
CAS No. |
1781520-78-2 |
|---|---|
Molecular Formula |
C6H12F2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-difluoro-4-methylpentan-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of 4-methylpentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .
Industrial production methods for this compound may involve similar fluorination techniques but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The choice of fluorinating agents and reaction conditions can be optimized to achieve the desired purity and yield.
Chemical Reactions Analysis
2,2-Difluoro-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts such as sulfuric acid (H2SO4) or pyridine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield 2,2-difluoro-4-methylpentanal, while reduction with LiAlH4 would produce 2,2-difluoro-4-methylpentane .
Scientific Research Applications
2,2-Difluoro-4-methylpentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated alcohols like this compound are investigated for their potential use in drug design, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,2-difluoro-4-methylpentan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Physical Properties
Fluorination and branching synergistically impact physical properties. Below is a comparative table of key parameters inferred from analogous fluorinated and non-fluorinated alcohols:
| Compound | Boiling Point (°C)* | pKa* | Water Solubility* | LogP* |
|---|---|---|---|---|
| 2,2-Difluoro-4-methylpentan-1-ol | ~140–150 | ~12.5–13.5 | Low (≤5 g/100 mL) | ~1.8–2.2 |
| 4-Methylpentan-1-ol | 132 | ~16 | 3.6 g/100 mL | 1.4 |
| 2,2-Difluoropentan-1-ol | ~135–140 | ~12.4 | Moderate (~8 g/100 mL) | 1.6 |
| 1H,1H-Heptafluorobutanol | 178 | 9.3 | Miscible | 1.9 |
Notes:
- Boiling Points : The target compound’s boiling point is elevated compared to 4-methylpentan-1-ol due to fluorine-induced dipole interactions, though branching slightly offsets this effect .
- Acidity (pKa): Fluorine’s electron-withdrawing effect lowers the pKa relative to non-fluorinated analogs, enhancing acidity. For example, 2,2-difluoropentan-1-ol has a pKa of ~12.4 vs. ~16 for pentan-1-ol .
- Solubility: Fluorinated alcohols exhibit reduced water solubility compared to non-fluorinated counterparts but increased solubility in organic solvents like ethers and hydrocarbons .
Chemical Reactivity
- Nucleophilic Substitution: The C2 fluorine atoms in this compound are less labile than those in trifluoromethylated analogs, as geminal difluorine groups stabilize adjacent carbons against nucleophilic attack. This contrasts with compounds like 2,2,2-trifluoroethanol, where trifluoromethyl groups are more reactive .
- Oxidation : The hydroxyl group’s oxidation to a ketone is sterically hindered by the C4 methyl branch, differentiating it from linear fluorinated alcohols (e.g., 2,2-difluoropentan-1-ol), which oxidize more readily .
Challenges and Contradictions in Literature
- Solubility Trends: Some studies report increased organic solubility with fluorination, while others note unpredictable effects due to branching .
- Synthetic Yields : Fluorinated alcohols with bulky substituents (e.g., C4 methyl) often exhibit lower yields compared to linear analogs, as seen in analogous ketone syntheses .
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